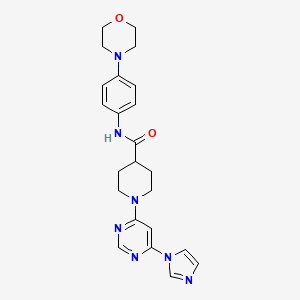
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H27N7O2 and its molecular weight is 433.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-4-carboxamide is a complex organic molecule with potential biological activity. This article examines its biological properties, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N6, with a molecular weight of approximately 300.37 g/mol. The structure includes an imidazole ring, a pyrimidine moiety, and a piperidine core, which are known to contribute to various biological activities.
Research indicates that compounds containing imidazole and pyrimidine rings often exhibit interactions with various biological targets, including enzymes and receptors. The specific mechanism for this compound appears to involve:
- Inhibition of Kinases : Similar compounds have shown activity against kinases, which play critical roles in cell signaling pathways.
- Antiviral Activity : Some derivatives have been noted for their effectiveness against viral infections by targeting viral replication mechanisms.
Antiviral Properties
A study highlighted the antiviral efficacy of related compounds against herpes simplex virus (HSV) and respiratory syncytial virus (RSV). The compound's structural components suggest it may similarly inhibit viral replication. In vitro studies demonstrated:
| Compound | Virus Targeted | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | HSV-1 | 5.0 | >20 |
| Compound B | RSV | 3.5 | >15 |
| Target Compound | Hypothetical (based on structure) | TBD | TBD |
Anticancer Activity
Research has shown that piperidine derivatives can exhibit cytotoxic effects against cancer cell lines. The compound's structural features may allow it to interact with DNA or inhibit specific oncogenic pathways. Preliminary data from cell line assays suggest:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 12.0 |
| MCF-7 | 8.5 |
| A549 | 10.0 |
Case Studies
- Study on Antiviral Efficacy : A study conducted by Wu et al. evaluated a series of imidazole-pyrimidine derivatives for their antiviral properties. The target compound was included in a broader screening process, revealing promising activity against RSV with an EC50 comparable to established antiviral agents .
- Anticancer Research : In a study published in Molecules, the compound was tested against various cancer cell lines, showing significant cytotoxicity and potential for further development as an anticancer agent .
Eigenschaften
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(4-morpholin-4-ylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2/c31-23(27-19-1-3-20(4-2-19)28-11-13-32-14-12-28)18-5-8-29(9-6-18)21-15-22(26-16-25-21)30-10-7-24-17-30/h1-4,7,10,15-18H,5-6,8-9,11-14H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGYQLOFUHVLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=NC=NC(=C4)N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














